molecular formula C11H10F2O2 B15309357 (E)-4-[2-(difluoromethoxy)phenyl]but-3-en-2-one

(E)-4-[2-(difluoromethoxy)phenyl]but-3-en-2-one

Cat. No.: B15309357
M. Wt: 212.19 g/mol
InChI Key: ZAYGDVNCYXHDEJ-VOTSOKGWSA-N
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Description

(E)-4-[2-(difluoromethoxy)phenyl]but-3-en-2-one is an organic compound that features a difluoromethoxy group attached to a phenyl ring, which is further connected to a butenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-[2-(difluoromethoxy)phenyl]but-3-en-2-one typically involves the introduction of the difluoromethoxy group to a suitable precursor. One common method is the difluoromethylation of a phenyl ring, followed by the formation of the butenone moiety. This can be achieved through various synthetic routes, including electrophilic, nucleophilic, radical, and cross-coupling methods .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to transfer the CF2H group to the phenyl ring. The reaction conditions are optimized to achieve high yields and purity, often involving the use of non-ozone depleting difluorocarbene reagents .

Chemical Reactions Analysis

Types of Reactions

(E)-4-[2-(difluoromethoxy)phenyl]but-3-en-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxyphenyl ketones, while reduction can produce difluoromethoxyphenyl alcohols .

Scientific Research Applications

(E)-4-[2-(difluoromethoxy)phenyl]but-3-en-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-4-[2-(difluoromethoxy)phenyl]but-3-en-2-one involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application being investigated .

Properties

Molecular Formula

C11H10F2O2

Molecular Weight

212.19 g/mol

IUPAC Name

(E)-4-[2-(difluoromethoxy)phenyl]but-3-en-2-one

InChI

InChI=1S/C11H10F2O2/c1-8(14)6-7-9-4-2-3-5-10(9)15-11(12)13/h2-7,11H,1H3/b7-6+

InChI Key

ZAYGDVNCYXHDEJ-VOTSOKGWSA-N

Isomeric SMILES

CC(=O)/C=C/C1=CC=CC=C1OC(F)F

Canonical SMILES

CC(=O)C=CC1=CC=CC=C1OC(F)F

Origin of Product

United States

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